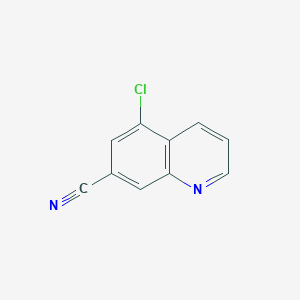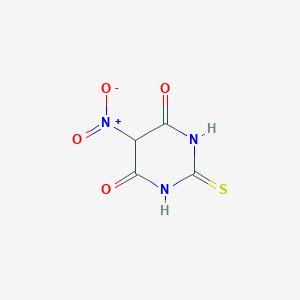![molecular formula C6H3ClN2OS B11908132 2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one CAS No. 56844-43-0](/img/structure/B11908132.png)
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chlorine atom at the 2-position and a keto group at the 4-position. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophene-3-carboxylic acid with urea to form thieno[2,3-D]pyrimidine-4(3H)-one, followed by chlorination using phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. For example, the use of palladium-catalyzed carbonylation reactions has been proposed for the synthesis of substituted thieno[2,3-D]pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring.
Oxidation and Reduction: The keto group at the 4-position can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., pyridine amines) in the presence of bases like N,N-diisopropylethylamine (DIPEA) and solvents like dimethylformamide (DMF) at elevated temperatures.
Electrophilic Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted thieno[2,3-D]pyrimidin-4(3H)-one derivatives.
Electrophilic Substitution: Halogenated or nitrated derivatives.
Oxidation and Reduction: Corresponding alcohols or ketones.
Scientific Research Applications
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid biosynthesis . This inhibition can lead to antimicrobial and anticancer effects by disrupting essential metabolic pathways in microorganisms and cancer cells.
Comparison with Similar Compounds
- 2,4-Dichlorothieno[2,3-D]pyrimidine
- 4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid
- 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine
Comparison: 2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of a keto group at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 2,4-dichlorothieno[2,3-D]pyrimidine has two chlorine atoms, the presence of a single chlorine atom in this compound allows for selective nucleophilic substitution reactions .
Properties
IUPAC Name |
2-chloro-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2OS/c7-6-8-4(10)3-1-2-11-5(3)9-6/h1-2H,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPPHJMCGXAADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481262 |
Source


|
| Record name | 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56844-43-0 |
Source


|
| Record name | 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B11908049.png)








![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)



